molecular formula C15H12Cl2N2O2 B5786077 N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide

N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide

Cat. No. B5786077
M. Wt: 323.2 g/mol
InChI Key: JZXCMDLJJVDTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. ACPD is a derivative of the compound N-phenylanthranilic acid and is structurally similar to the neurotransmitter glutamate.

Mechanism of Action

ACPD binds to the extracellular domain of group I mGluRs, leading to the activation of G proteins and subsequent modulation of ion channel activity. Specifically, ACPD has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of ionotropic glutamate receptor that play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of intracellular signaling pathways, and the induction of long-term potentiation (LTP) in the hippocampus. ACPD has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACPD in lab experiments is its selectivity for group I mGluRs, which allows for the specific modulation of ionotropic glutamate receptor activity. However, one limitation of ACPD is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.

Future Directions

There are many potential future directions for research involving ACPD, including the investigation of its effects on synaptic plasticity and learning and memory in vivo, the development of more stable analogs of ACPD, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to elucidate the specific mechanisms by which ACPD modulates ionotropic glutamate receptor activity and to identify potential downstream targets of this modulation.

Synthesis Methods

The synthesis of ACPD involves the reaction of N-phenylanthranilic acid with acetic anhydride and phosphorus pentachloride, followed by the addition of 3,4-dichloroaniline. The resulting product is then purified through recrystallization.

Scientific Research Applications

ACPD has been extensively used in scientific research as a tool to study the mechanisms of action of glutamate receptors. Glutamate receptors are a type of ionotropic receptor that mediate the majority of excitatory neurotransmission in the central nervous system. ACPD is a selective agonist of the group I metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate the activity of ionotropic glutamate receptors.

properties

IUPAC Name

N-(2-acetamidophenyl)-3,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-13-4-2-3-5-14(13)19-15(21)10-6-7-11(16)12(17)8-10/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXCMDLJJVDTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide

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